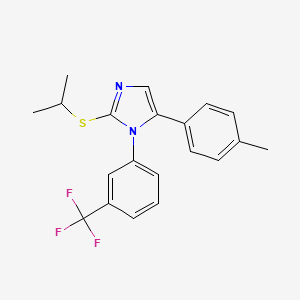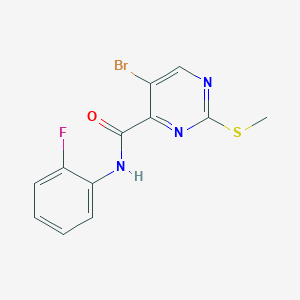
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the pyrimidine class of organic compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of Akt by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. Similarly, it has been shown to inhibit the activity of CDK2, which is involved in the regulation of cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer. It has been extensively studied for its anti-proliferative and anti-tumor effects and has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One of the areas of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the identification of new targets for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-fluoroaniline with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with methylthioacetic acid to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of drug discovery. This compound has been found to exhibit inhibitory activity against various enzymes and receptors such as protein kinase B (Akt), cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR). It has also been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGZRXFWMZHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)

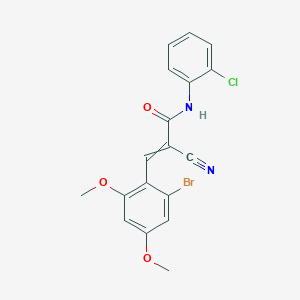

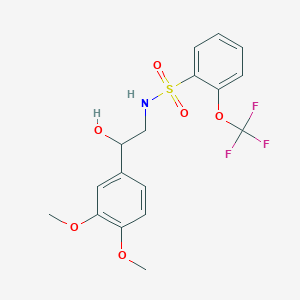
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)
![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)
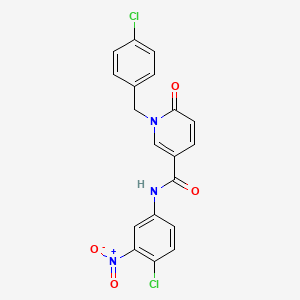
![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)
![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)
